molecular formula C14H20ClNO5 B4042262 4-(3-chlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

4-(3-chlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

Cat. No.: B4042262
M. Wt: 317.76 g/mol
InChI Key: ANUDSGBBXJDRKA-UHFFFAOYSA-N
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Description

4-(3-chlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid is a chemical compound that combines the properties of an amine and an oxalic acid derivative

Scientific Research Applications

4-(3-chlorophenoxy)-N,N-dimethylbutan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenoxy)-N,N-dimethylbutan-1-amine typically involves the reaction of 3-chlorophenol with N,N-dimethylbutan-1-amine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 4-(3-chlorophenoxy)-N,N-dimethylbutan-1-amine may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenoxy)-N,N-dimethylbutan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding oxides and chlorinated by-products.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenoxy)-N,N-dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenoxy)propionic acid: Similar in structure but with a propionic acid moiety instead of an amine.

    4-(3-Chlorophenoxy)piperidine hydrochloride: Contains a piperidine ring instead of a butan-1-amine group.

    4-(3-Chlorophenoxy)aniline: Features an aniline group instead of a dimethylbutan-1-amine group.

Uniqueness

4-(3-chlorophenoxy)-N,N-dimethylbutan-1-amine is unique due to its specific combination of a chlorophenoxy group with a dimethylbutan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(3-chlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO.C2H2O4/c1-14(2)8-3-4-9-15-12-7-5-6-11(13)10-12;3-1(4)2(5)6/h5-7,10H,3-4,8-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUDSGBBXJDRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCOC1=CC(=CC=C1)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-chlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
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4-(3-chlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 6
4-(3-chlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

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